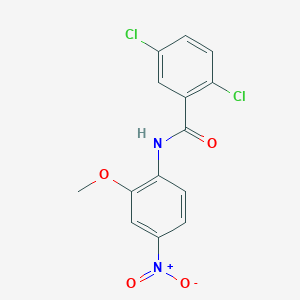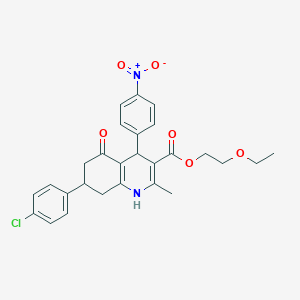
2-(2-cyclohexylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-cyclohexylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide, commonly known as CHHDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a valuable tool for studying various biological and physiological processes.
Mécanisme D'action
The mechanism of action of CHHDA involves the inhibition of various enzymes and proteins. CHHDA has been found to inhibit the activity of proteases such as trypsin and chymotrypsin. It has also been found to inhibit the activity of kinases such as protein kinase A and protein kinase C. The inhibition of these enzymes and proteins leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
CHHDA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. CHHDA has been found to have neuroprotective effects and can protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CHHDA is its specificity towards certain enzymes and proteins. This makes it a valuable tool for studying the mechanism of action of various drugs and compounds. However, CHHDA also has some limitations. It can be toxic at high concentrations and can interfere with other cellular processes. It is important to use CHHDA in a controlled manner and to carefully monitor its effects on cells and tissues.
Orientations Futures
There are several future directions for the use of CHHDA in scientific research. One potential application is in the study of protein-protein interactions. CHHDA can be used as a probe to study the interaction between proteins and to identify potential drug targets. Another potential application is in the development of new drugs for the treatment of cancer and other diseases. CHHDA can be used as a lead compound to develop more potent and selective inhibitors of enzymes and proteins. Finally, CHHDA can be used in the development of new diagnostic tools for the detection of various diseases.
Méthodes De Synthèse
The synthesis of CHHDA involves the reaction of 2-cyclohexylidenehydrazinecarboxamide with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure CHHDA.
Applications De Recherche Scientifique
CHHDA has been found to have a wide range of applications in scientific research. It has been used as a probe to study the activity of various enzymes such as proteases and kinases. It has also been used to study the interaction between proteins and DNA. CHHDA has been found to be a useful tool for studying the mechanism of action of various drugs and compounds.
Propriétés
IUPAC Name |
N'-(cyclohexylideneamino)-N-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-8-9-14(10-12(11)2)17-15(20)16(21)19-18-13-6-4-3-5-7-13/h8-10H,3-7H2,1-2H3,(H,17,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDZDGGPZCRSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzene](/img/structure/B5023118.png)

![3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5023125.png)
![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5023135.png)

![N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B5023176.png)
![ethyl 4-[2-hydroxy-3-(mesityloxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5023184.png)
![ethyl N-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-beta-alaninate](/img/structure/B5023190.png)

![2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5023201.png)

![2-[3-(4-morpholinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5023213.png)
![1-[4-(2-ethoxyphenoxy)butyl]piperidine oxalate](/img/structure/B5023218.png)
![ethyl [5-(2,4-dimethoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5023223.png)